![molecular formula C25H37N5O B1254446 asmarine I](/img/structure/B1254446.png)
asmarine I
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Overview
Description
asmarine I is a natural product found in Polypogon and Raspailia with data available.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Approaches: Asmarine I and its analogues have been synthesized through various methods. Pappo et al. (2005) developed a methodology for preparing asmarine analogues, focusing on the unique tetrahydro[1,4]diazepino[1,2,3-g,h]purine structure, which is significant due to its cytotoxic properties. Different cyclization methods were applied, and the structures of the compounds were mainly determined using NMR measurements, including nitrogen chemical shifts obtained from NH HMBC spectra (Pappo, Shimony, & Kashman, 2005).
- Mechanism of Action Studies: Lambrecht et al. (2018) reverse-engineered the asmarines to understand the functions of their individual components. They discovered that an asmarine analogue arrested the mammalian cell cycle in the G1 phase. The study highlighted the significance of the unusual diazepine in the asmarine structure, which is important for binding iron without distortion of the NCNO dihedral angle (Lambrecht, Kelly, & Shenvi, 2018).
Cytotoxic Properties and Potential Therapeutic Applications
- Cytotoxicity and Cancer Research: Asmarines, including asmarine I, exhibit profound cytotoxic activity towards cancer cell lines. Vik and Gundersen (2007) focused on synthesizing the tetrahydrodiazepinopurine ring skeleton, which is a key component of asmarines. Their research contributes to the understanding of asmarine's potential as a synthetic target for cancer therapeutics (Vik & Gundersen, 2007).
- Bioactive Properties: Gordaliza (2009) reviewed the bioactivity of marine alkylpurines, including asmarines. The review summarizes the sources, chemistry, and bioactivity of these compounds, particularly highlighting the potent antiproliferative activity of asmarines against various types of human cancer cell lines (Gordaliza, 2009).
properties
Product Name |
asmarine I |
---|---|
Molecular Formula |
C25H37N5O |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
(10S)-10-[2-[(1aS,4aR,5S,6S,8aS)-1a,5,6-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[e]naphthalen-5-yl]ethyl]-9-hydroxy-10-methyl-1,3,5,7,9-pentazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene |
InChI |
InChI=1S/C25H37N5O/c1-17-7-9-25-14-22(25,2)8-5-6-18(25)24(17,4)11-10-23(3)12-13-29-16-28-20-19(29)21(30(23)31)27-15-26-20/h15-18,31H,5-14H2,1-4H3/t17-,18+,22-,23-,24-,25-/m0/s1 |
InChI Key |
NTHYPLUAMLERLA-NDQMXJKWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]23C[C@@]2(CCC[C@@H]3[C@@]1(C)CC[C@]4(CCN5C=NC6=C5C(=NC=N6)N4O)C)C |
Canonical SMILES |
CC1CCC23CC2(CCCC3C1(C)CCC4(CCN5C=NC6=C5C(=NC=N6)N4O)C)C |
synonyms |
asmarine I |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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